N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide
Description
This compound features a complex hybrid structure combining a [1,2]dithiolo[3,4-c]quinolin core with a propanamide-linked aromatic amine. Key structural attributes include:
- Dithioloquinoline core: A fused bicyclic system with two sulfur atoms and a quinoline backbone, stabilized by 4,4-dimethyl substituents.
- Methoxy group: Positioned at C8, this electron-donating group likely influences electronic properties and solubility.
Properties
Molecular Formula |
C22H23N3O2S2 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-[3-[(8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]propanamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-5-18(26)23-13-7-6-8-14(11-13)24-21-19-16-12-15(27-4)9-10-17(16)25-22(2,3)20(19)28-29-21/h6-12,25H,5H2,1-4H3,(H,23,26) |
InChI Key |
LYLTWDHOBPIASR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with a ketone in the presence of a base.
Introduction of the Dithiolo Ring: This step involves the reaction of the quinoline derivative with sulfur-containing reagents under specific conditions to form the dithiolo ring.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the propanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dithiolo groups.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights structural differences between the target compound and analogs from the evidence:
*Calculated molecular weights based on structural formulas.
Physicochemical and Analytical Data
Research Findings and Implications
Structural Flexibility vs.
Substituent Effects: The 8-methoxy group in the target compound may improve aqueous solubility relative to the 8-ethoxy group in 3e .
Synthetic Challenges: Lower yields in compound 194 (49%) highlight difficulties in multi-step coupling reactions, whereas dithioloquinoline-based syntheses (e.g., target compound) may require specialized conditions (e.g., CS₂/KOH reflux) .
Biological Activity
N-(3-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide is a complex organic compound belonging to the dithioloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and research articles.
Molecular Formula: C20H20N2O2S2
Molecular Weight: 384.5 g/mol
IUPAC Name: 8-methoxy-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine
Structure: The compound features a dithioloquinoline core with methoxy and amine substituents that influence its reactivity and biological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of dithioloquinoline exhibit significant antitumor activity. For instance, compounds derived from this class have shown promising results against various cancer cell lines. In vitro screening indicated that specific derivatives displayed IC50 values in the low micromolar range against key protein kinases involved in cancer progression:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2a | JAK3 | 0.36 |
| 2b | NPM1-ALK | 0.25 |
| 2c | cRAF[Y340D] | 0.78 |
| 2q | cRAF[Y341D] | 5.34 |
These findings suggest that the structural modifications in the dithioloquinoline backbone significantly impact their inhibitory potency against these kinases .
The biological mechanisms through which these compounds exert their effects include:
- Inhibition of Protein Kinases: The primary mechanism involves the inhibition of specific protein kinases such as JAK3 and NPM1-ALK, which are crucial in signaling pathways associated with cancer cell proliferation and survival .
- Induction of Apoptosis: Some derivatives have been identified as apoptosis agonists, promoting programmed cell death in cancer cells .
- Anti-inflammatory Effects: In addition to antitumor properties, certain compounds also demonstrate anti-inflammatory activities, further broadening their therapeutic potential .
Case Studies
-
Study on JAK3 Inhibition:
A study evaluated several dithioloquinoline derivatives for their ability to inhibit JAK3. The results indicated that compounds with specific substitutions on the dithioloquinoline ring exhibited IC50 values ranging from 0.25 to 0.78 µM, suggesting strong inhibitory effects . -
Antitumor Efficacy in Animal Models:
In vivo studies using mouse models of cancer have shown that these compounds can significantly reduce tumor growth when administered at therapeutic doses. The mechanism was linked to both direct cytotoxic effects on tumor cells and modulation of immune responses .
Pharmacological Profiles
The pharmacological profiles of this compound derivatives indicate a wide range of biological activities:
| Activity Type | Probability (%) |
|---|---|
| Antitumor | 56 - 66 |
| Chemoprotective | 58 - 72 |
| Anti-inflammatory | >50 |
These probabilities were calculated using the PASS (Prediction of Activity Spectra for Substances) software, indicating a high likelihood of these compounds possessing multiple therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
